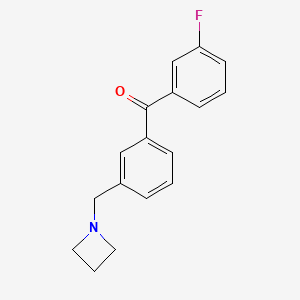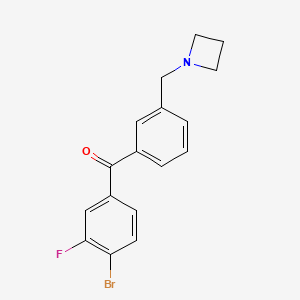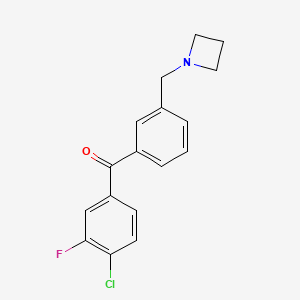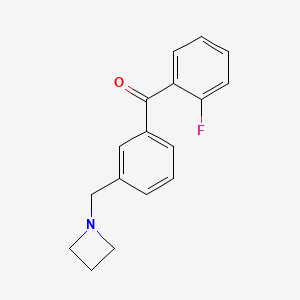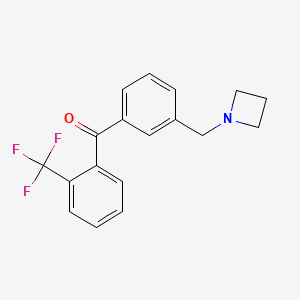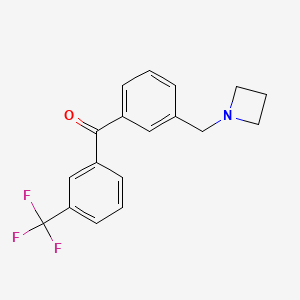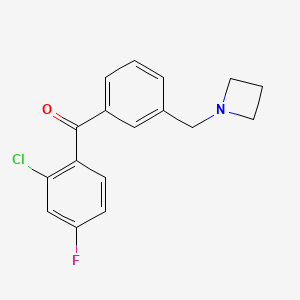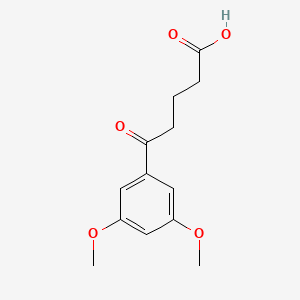
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dimethoxyphenyl)acetic acid” is a carboxylic acid . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .
Molecular Structure Analysis
The molecular formula of “(3,5-Dimethoxyphenyl)acetic acid” is C10H12O4 . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .
Physical And Chemical Properties Analysis
“(3,5-Dimethoxyphenyl)acetic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 352.6±27.0 °C at 760 mmHg, and a refractive index of 1.527 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of 3,5-Dimethoxyhomophthalic acid, a compound related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has been achieved through a series of reactions starting from 3,5-dimethoxycinnamic acid. This synthesis involves cyclization and oxidative decomposition steps, with the final products characterized using various analytical methods including IR, NMR, and MS. These synthetic pathways are significant for the development of biologically active compounds (Qadeer, Nasim, & Fan, 2007).
Antioxidant Properties
- Research into dimethoxyphenyl compounds, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has led to the development of novel triazoles with antioxidant properties. These compounds were synthesized and evaluated for their potential antioxidant activities, demonstrating the utility of dimethoxyphenyl derivatives in the development of antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Antimicrobial and Anti-Proliferative Activities
- The synthesis of 1,3,4-Oxadiazole derivatives, including 5-(3,4-dimethoxyphenyl) variants, has shown promising results in antimicrobial and anti-proliferative activities. These compounds have been tested against various bacteria and fungi, as well as cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Metabolic Regulation
- In a study exploring metabolic regulation, compounds including 3-methyl-2-oxovaleric acid, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, were identified as metabolites influencing systemic metabolism. These compounds were found to induce specific phenotypes in adipocytes and myocytes, affecting energy expenditure and glucose homeostasis, suggesting their role in metabolic regulation (Whitehead et al., 2021).
Isocoumarin Synthesis
- The synthesis of natural isocoumarin, thunberginol B, involved the use of dimethoxyhomophthalic acid, a compound similar to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid. This demonstrates the compound's relevance in the synthesis of biologically active natural products (Qadeer, Rama, & Shah, 2007).
Nonenzymatic Transamination Studies
- The study of 4,5-Dioxovaleric acid, structurally related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, highlights its potential in nonenzymatic transamination reactions. Such reactions are important in the study of metabolic pathways and the synthesis of biologically significant compounds (Beale, Gold, & Granick, 1979).
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBYOZFGUNDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645475 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-55-7 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

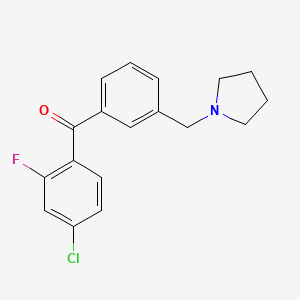
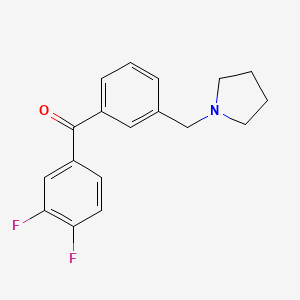

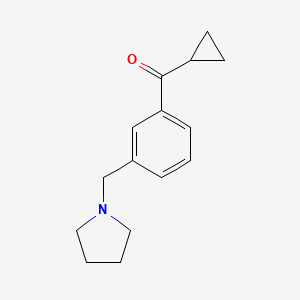
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
